Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate
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Overview
Description
Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate is a complex organic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate typically involves multiple steps. One common approach is to start with ethyl 4-iodobenzoate, which can be synthesized by reacting 4-iodobenzoic acid with ethanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as electro-optical applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The iodine atom and the carbamothioylamino group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodobenzoate: A simpler compound that lacks the carbamothioylamino group.
Methyl 4-iodobenzoate: Similar to ethyl 4-iodobenzoate but with a methyl ester group instead of an ethyl ester.
4-Iodobenzoic Acid: The parent acid from which ethyl 4-iodobenzoate is derived.
Uniqueness
Ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate is unique due to the presence of both the iodine atom and the carbamothioylamino group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 4-[(4-iodobenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O3S/c1-2-23-16(22)12-5-9-14(10-6-12)19-17(24)20-15(21)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFZVNYQOTHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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